molecular formula C42H72O3 B12742577 Faradiol 3-o-laurate CAS No. 270078-40-5

Faradiol 3-o-laurate

Cat. No.: B12742577
CAS No.: 270078-40-5
M. Wt: 625.0 g/mol
InChI Key: NKKIRZWINJADJC-GVWWBULUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Faradiol 3-laurate can be synthesized through esterification of faradiol with lauric acid. The process involves the reaction of faradiol with lauric acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid, under reflux conditions . The reaction is carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: Industrial production of faradiol 3-laurate involves the extraction of faradiol from marigold flowers followed by its esterification with lauric acid. Supercritical fluid extraction (SFE) is a preferred method for extracting faradiol due to its efficiency and ability to preserve the bioactive compounds . The extracted faradiol is then subjected to esterification under controlled conditions to produce faradiol 3-laurate .

Chemical Reactions Analysis

Types of Reactions: Faradiol 3-laurate undergoes various chemical reactions, including:

    Oxidation: Faradiol 3-laurate can be oxidized to form corresponding oxides and peroxides under oxidative conditions.

    Reduction: Reduction of faradiol 3-laurate can lead to the formation of reduced triterpenoid esters.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and peroxides.

    Reduction: Formation of reduced triterpenoid esters.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Faradiol 3-laurate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Faradiol 3-laurate stands out due to its specific chemical structure and the unique properties conferred by the lauric acid esterification.

Properties

CAS No.

270078-40-5

Molecular Formula

C42H72O3

Molecular Weight

625.0 g/mol

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] dodecanoate

InChI

InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h22,30-35,37,43H,10-21,23-28H2,1-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1

InChI Key

NKKIRZWINJADJC-GVWWBULUSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C

Origin of Product

United States

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